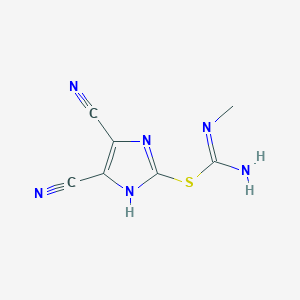
4,5-Dicyano-1H-imidazol-2-yl N'-methylcarbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dicyano-1H-imidazol-2-yl N’-methylcarbamimidothioate is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industrial fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dicyano-1H-imidazol-2-yl N’-methylcarbamimidothioate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amido-nitriles under mild reaction conditions, which can include the use of nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but with enhanced reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can significantly improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,5-Dicyano-1H-imidazol-2-yl N’-methylcarbamimidothioate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds .
Scientific Research Applications
4,5-Dicyano-1H-imidazol-2-yl N’-methylcarbamimidothioate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Dicyano-1H-imidazol-2-yl N’-methylcarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives, such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Uniqueness
4,5-Dicyano-1H-imidazol-2-yl N’-methylcarbamimidothioate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
62583-64-6 |
|---|---|
Molecular Formula |
C7H6N6S |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
(4,5-dicyano-1H-imidazol-2-yl) N'-methylcarbamimidothioate |
InChI |
InChI=1S/C7H6N6S/c1-11-6(10)14-7-12-4(2-8)5(3-9)13-7/h1H3,(H2,10,11)(H,12,13) |
InChI Key |
VTDCWPJIMWKIDC-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(N)SC1=NC(=C(N1)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















